3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a unique bicyclic structure that incorporates a chromene moiety fused with a cycloheptane ring. The molecular formula of this compound is , and it is identified by the CAS number 55047-37-5 .
This compound can be synthesized through various chemical reactions involving chromene derivatives. It has been studied for its potential therapeutic properties, particularly in the field of pharmaceuticals.
3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is classified as a flavonoid and more specifically as a chromene derivative. These compounds are often recognized for their antioxidant, anti-inflammatory, and anticancer properties.
The synthesis of 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions.
Technical Details:
The molecular structure of 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one features:
The structural data can be represented as follows:
The compound can undergo various chemical transformations typical for flavonoids:
Technical Details:
The mechanism of action of 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is primarily linked to its interaction with biological targets such as enzymes and receptors involved in oxidative stress and inflammation pathways.
Research indicates that compounds in this class may exhibit:
3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several potential applications:
This compound exemplifies the rich chemistry associated with flavonoids and their potential therapeutic benefits. Further research may uncover additional applications and mechanisms that enhance our understanding of its biological significance.
The discovery of 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one emerged from systematic efforts to develop potent steroid sulfatase (STS) inhibitors for hormone-dependent cancers. This compound represents a structural analog of the first-in-class STS inhibitor Irosustat (STX64, BN83495), which entered clinical trials for advanced breast, prostate, and endometrial cancers in the early 2000s [2]. Structure-activity relationship studies revealed that expanding the aliphatic ring size of the tricyclic coumarin scaffold significantly enhanced STS inhibitory potency. Specifically, stepwise enlargement from 7- to 11-membered rings yielded compounds with increasingly lower half-maximal inhibitory concentration values, culminating in derivatives exhibiting in vitro STS inhibition at nanomolar concentrations (0.015–0.025 nM) [2]. The synthesis of this compound leveraged Pechmann condensation under acidic conditions, where resorcinol reacted with ethyl 2-oxocycloheptanecarboxylate—a method producing yields of 14–33% due to substantial ring strain in medium-sized cycloalkenyl systems [2]. This historical development positioned tricyclic coumarins as irreversible STS inhibitors through their aryl sulfamate ester pharmacophore, which enables sulfamoyl group transfer to formylglycine 75 in the STS active site [2].
3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one belongs to the chromenone subclass of tricyclic coumarins, characterized by a fused three-ring system comprising:
This structural architecture confers planarity to rings A and B, while ring C adopts a puckered conformation that influences molecular recognition by biological targets. Key physicochemical parameters include:
Table 1: Structural and Molecular Characteristics
Property | Value/Descriptor |
---|---|
Molecular formula | C₁₅H₁₆O₃ |
Molecular weight | 244.29 g/mol |
SMILES notation | CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)O |
Ring system classification | Linearly fused tricyclic chromenone |
Functional groups | Phenolic -OH, α,β-unsaturated lactone, aliphatic cycloheptane |
The 7-membered aliphatic ring distinguishes this compound from classical coumarins, providing enhanced conformational flexibility critical for STS inhibition. Synthetic modifications, such as replacing the phenolic -OH with a sulfamate ester (-OSO₂NH₂), transform it into a potent irreversible STS inhibitor by enabling covalent bond formation with the enzyme’s active site [2]. Ring expansion beyond 7 members (e.g., 8–11 atoms) further optimizes activity, though larger rings (≥12 atoms) reduce potency due to steric incompatibility [2].
Table 2: Impact of Aliphatic Ring Size on Biological Activity
Ring Size (Atoms) | Relative STS Inhibitory Potency | Structural Implications |
---|---|---|
7 | Baseline | Moderate ring strain |
8–11 | 10–15-fold increase | Optimal balance of flexibility and volume |
≥12 | Significant decrease | Excessive steric bulk |
As a key intermediate in STS inhibitor synthesis, 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one underpins therapeutic strategies for cancers reliant on steroid hormones. STS catalyzes the hydrolysis of steroid sulfates (e.g., estrone sulfate, dehydroepiandrosterone sulfate) into bioactive estrogens and androgens that drive tumor proliferation in breast, prostate, and endometrial tissues [2] [7]. STS activity in hormone-sensitive tissues exceeds aromatase activity by a million-fold, establishing STS inhibition as a critical pathway for estrogen deprivation therapy [2].
The pharmacological significance of this compound arises from its structural optimization into clinical STS inhibitors like Irosustat, which:
Clinical translations of this chemical class have progressed to phase II trials for advanced breast cancer and phase I studies for prostate cancer, reflecting its role in overcoming limitations of conventional hormone therapies [2] [7]. For instance, STS inhibitors derived from this scaffold address resistance mechanisms in castration-resistant prostate cancer where tumor cells utilize adrenal androgens via the STS pathway [3] [7]. In estrogen receptor-positive breast cancers, STS suppression complements aromatase inhibition by targeting alternative estrogen production routes, particularly in postmenopausal women [6] [9]. These advances highlight how structural refinements to tricyclic coumarins enable targeted disruption of hormonal cascades in malignancies with high unmet therapeutic needs.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1